molecular formula C17H25N5O3 B2960348 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034480-26-5

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No. B2960348
CAS RN: 2034480-26-5
M. Wt: 347.419
InChI Key: AMCMSYXTPGJGDO-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a dimethylamino group and a pyrazinyl group, both of which can contribute to the compound’s biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular formula of the compound is C19H21N5O2. It likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which is non-planar .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 351.41. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available without more specific information.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by El‐Borai et al. (2013) discusses the microwave-assisted synthesis of new pyrazolopyridines, which share a structural similarity with the query compound, highlighting their antioxidant, antitumor, and antimicrobial activities. This approach showcases the potential of utilizing similar compounds in developing therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Electronic Communication in Trinuclear Ruthenium Clusters

Salsman et al. (2006) explore the tuning of electronic communication and rates of intramolecular electron transfer in dimers of trinuclear ruthenium clusters, incorporating 4-(dimethylamino)pyridine and related ligands. This study provides insights into the electronic properties and potential applications of the compound in electronic and photonic devices (Salsman, Ronco, Londergan, & Kubiak, 2006).

Novel Bis(Pyrazole-Benzofuran) Hybrids

Mekky and Sanad (2020) report the synthesis of novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives, demonstrating significant antibacterial and biofilm inhibition activities, suggesting the compound's utility in addressing bacterial resistance (Mekky & Sanad, 2020).

FeCl3-Catalyzed C-N Coupling Reactions

Mani et al. (2014) describe the FeCl3-catalyzed C-N coupling reaction between cyclic ethers and heterocyclic amines, leading to the synthesis of 2-hydroxypyrrolidine/piperidine derivatives. This research underlines the synthetic versatility and potential applications of compounds related to the query in medicinal chemistry (Mani, Mohamed, Karakkakal, & Khan, 2014).

Heterocyclic Tricycles as Potential CNS Agents

Lemke et al. (1978) discuss the synthesis and evaluation of 4-(3-dimethylaminopropyl)-4-hydroxyindeno[1,2-c]pyrazoles and 4-(1-methyl-4-piperidyl)-4-hydroxyindeno[1,2-c-]pyrazoles as potential CNS agents, indicating the relevance of structurally similar compounds in developing new pharmaceuticals (Lemke, Cramer, & Shanmugam, 1978).

Future Directions

The use of pyrrolidine and other heterocyclic scaffolds in drug discovery is a promising area of research . Future work could involve exploring the biological activity of this compound and related compounds, as well as optimizing their properties for potential therapeutic applications.

properties

IUPAC Name

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-20(2)15-16(19-7-6-18-15)25-13-5-4-8-22(11-13)17(24)12-9-14(23)21(3)10-12/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMSYXTPGJGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

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